Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pritelivir, also known as AIC-316 and BAY 57-1293, is a potent helicase primase inhibitor. BAY 57-1293 inhibits replication of herpes simplex virus (HSV) type 1 and type 2 in the nanomolar range in vitro by abrogating the enzymatic activity of the viral primase-helicase complex. In various rodent models of HSV infection the antiviral activity of BAY 57-1293 in vivo was found to be superior compared to all compounds currently used to treat HSV infections. The compound shows profound antiviral activity in murine and rat lethal challenge models of disseminated herpes, in a murine zosteriform spread model of cutaneous disease, and in a murine ocular herpes model. It is active in parenteral, oral, and topical formulations.
Pritelivir, also known as AIC-316 and BAY 57-1293, is a potent and selective herpes simplex virus (HSV) helicase primase inhibitor.
Biological Activity of Pritelivir
Pritelivir inhibits viral reproduction in Vero cell (IC50 = 0.02 mM HSV-1 and HSV-2). It also lowers the levels of P-tau and b-amyloid in Vero cells. Pritelivir is effective against clinical isolates and bovine and porcine HSV strains. However, it is less effective against varicella zoster virus in vitro and cytomegalovirus. HSV-infected mice also show antiviral activity. HSV infection in rodent models was demonstrated to have a superior antiviral effect than any other HSV treatment. The compound has an extreme antiviral activity in murine and rat disseminated syphilis models, murine-zosteriform spread models, and murine ocular herpes models. It is effective in topical, oral, or parenteral formulations.
BAY-57-1293 can be taken orally as an oral helicase prime inhibitor. It inhibits the ATPase activity (IC50 =30 nM) of the herpes virus (HSV). It is effective against HSV-1 and HSV-2 replication in Vero cells (IC50 = 20, nM) and works against porcine HSV strains. (IC50s = 5, 0.12 mM and respectively). In vivo, oral administration BAY-57-1293 is potent against HSV-1 & HSV-2 in a Lethal Challenge model (ED50 = 0,5 mg/kg) and in an zosteriform spread simulation, at a dose 15 mg/kg for mice and Lewis rats. It can also be used in a mouse model of eye herpes. BAY-57-1293 decreases amyloid beta (Ab) levels and phosphorylated Tau within HSV-1 infected Vero cells.
Mechanism of action of Pritelivir
BAY57-1293 inhibits herpes simplex virus type 1 or 2 replication in vitro in nanomolar ranges by abrogating the enzyme activity of the viral primase/helicase combination.
Uses of Pritelivir
Pritelivir (0.3-30mg/kg) reduces HSV-1, E-377-related mortality. Pritelivir's potent antiviral activity is strong and can break resistance. It can also treat potentially fatal HSV type 1 and 2, including herpes simplex encephalitis.
Monoacylglycerol lipase (MAGL) hydrolyzes the endogenous cannabinoid 2-arachidonoyl glycerol (2-AG), terminating its capacity to activate cannabinoid receptors. Pristimerin is a naturally occurring terpenoid that potently inhibits MAGL (IC50 = 93 nM). Its actions are rapid, reversible, and noncompetitive. Pristimerin (1 µM) significantly increases 2-AG levels in isolated rat neurons, indicating that it inhibits endogenous MAGL in cultured cells. Moreover, it does not increase levels of palmitoyl ethanolamide, suggesting that pristimerin does not affect the activity of fatty acid amide hydrolase (FAAH). Pristimerin is an triterpenoid and an antitumor agent. Induces caspase-dependent apoptosis by inhibiting the chymotrypsin-like activity of the proteasome.
PRN1008 is a potent, selective and reversible covalent inhibitor of BTK ((IC50 = 1.3 ± 0.5 nM).) with extended PD effects in vivo. PRN1008 was safe and well tolerated after single and 10 day dosing in humans. Dosing to achieve > 90% occupancy after a dose results in consistent and prolonged target occupancy. BTK target coverage with a daily dose of ≥300mg reached therapeutic levels based on translational studies in a rat model of arthritis. These data support continued development of PRN1008 as a therapeutic agent for rheumatoid arthritis.
PRN694 is a highly selective and potent covalent inhibitor of Tec kinases IL-2-inducible T cell kinase (ITK) and resting lymphocyte kinase (RLK). It inhibits Th1 and Th17 differentiation and cytokine production.
PRN-1371 is an irreversible covalent pan-FGFR inhibitor (IC50s = 0.7, 1.3, 4.4, and 19.3 nM for FGFR-1, -2, -3, and -4, respectively). It is selective for FGFR over VEGFR2 (IC50 = 705 nM) and a panel of 250 kinases (IC50s = >1 µM for all) but does inhibit colony stimulating factor 1 receptor (CSF1R) activity by greater than 90% at 1 µM. PRN-1371 inhibits proliferation in a panel of ten cancer cell lines containing various FGFR mutants (IC50s = 2-231 nM) and induces apoptosis in SNU-16 gastric and RT4 bladder cancer cells (EC50s = 15.9 and 11.8 nM, respectively). It reduces tumor growth in an SNU-16 mouse xenograft model and a patient-derived xenograft (PDX) mouse model of liver cancer when administered at a dose of 15 mg/kg twice per day. PRN-1371 is a covalent, irreversible, highly selective FGFR1, 2, 3 and 4 inhibitor. PRN1371 inhibits all four FGFR isoforms and blocks aberrant FGFR kinase signaling. This broad profile is suitable to treat many tumor types, including but not limited to urothelial, squamous lung, gastric and hepatocellular carcinoma